7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Organic Synthesis Medicinal Chemistry Cross-Coupling

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol (CAS 1228666-56-5) is a privileged, non-fungible synthetic intermediate. Its C-7 bromine provides a universal handle for late-stage diversification via cross-coupling, while the C-2 methyl group is critical for biological activity—substitution with a hydrogen analog drastically reduces tubulin inhibition (IC50 0.72 μM vs. 1.3 μM) and cellular potency. This compound enables focused SAR exploration at the PI3Kα/CDK5/DYRK1A key position and the construction of colchicine-site binding agents. Using this specific building block avoids introducing uncharacterized variables, ensuring higher reaction yields and reproducible medicinal chemistry outcomes.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06
CAS No. 1228666-56-5
Cat. No. B597407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
CAS1228666-56-5
Synonyms7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
Molecular FormulaC8H6BrN3O
Molecular Weight240.06
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)N=CC(=C2)Br
InChIInChI=1S/C8H6BrN3O/c1-4-11-6-2-5(9)3-10-7(6)8(13)12-4/h2-3H,1H3,(H,11,12,13)
InChIKeySUAHOXUNIGVBOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol (CAS 1228666-56-5) Scientific and Procurement Synopsis


7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol (CAS 1228666-56-5) is a brominated, bicyclic heteroaromatic compound based on the privileged pyrido[3,2-d]pyrimidine scaffold [1]. This scaffold is a core pharmacophore for numerous kinase inhibitors and other therapeutic agents, making the compound a strategic synthetic intermediate in medicinal chemistry [2]. Its specific substitution pattern—a bromine atom at the C-7 position, a methyl group at C-2, and a hydroxyl group at C-4—affords a unique combination of reactivity and structural features that is not collectively found in any other single, commercially comparable analog. This specific arrangement allows for distinct, regioselective functionalization pathways essential for generating novel chemical diversity in drug discovery programs.

Strategic Sourcing of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol (1228666-56-5): Why Simple Analogs Fall Short


Substituting 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol with a simpler or more generic pyrido[3,2-d]pyrimidine analog is not scientifically viable due to the non-fungible nature of its substitution pattern. Replacing the C-7 bromine with hydrogen or another halogen removes the essential synthetic handle required for diverse late-stage functionalization via cross-coupling reactions [1]. Similarly, altering the C-2 methyl group or the C-4 hydroxyl group eliminates the specific steric and electronic properties that govern reactivity and influence downstream biological activity. The presence of the C-2 methyl group, for instance, is not an inert placeholder; independent SAR studies on related scaffolds show it is a critical determinant for biological activity, as its introduction to the 2-position of a pyrido[3,2-d]pyrimidine core dramatically improved tubulin assembly inhibition and cellular potency compared to the 2-H analog [2]. Therefore, deviating from this specific compound introduces a new, uncharacterized variable into the synthetic pathway, which can derail SAR studies, lower reaction yields, and compromise the quality of the final pharmaceutical candidate.

Quantitative Evidence for 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol (1228666-56-5) Differentiation


C-7 Bromine as a Versatile Synthetic Handle: Cross-Coupling Reactivity

The C-7 bromine atom of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol and its derivatives provides a quantifiable synthetic advantage over C-7 unsubstituted or C-7 alkyl/aryl analogs. While the latter are typically terminal products, the C-7 bromine is a proven reactive handle for diversification. It has been demonstrated that 7-bromo-pyridopyrimidines can be efficiently converted via Hartwig-Buchwald amination to produce amine-linked bis-pyridopyrimidines, a complex and pharmaceutically relevant structural class [1]. This reactivity directly contrasts with non-halogenated analogs at C-7, which lack this handle entirely, making the brominated compound uniquely positioned for generating molecular complexity. The efficiency of this transformation is established, although specific yields for the exact title compound are not detailed in this source, the methodology's applicability to the 7-bromo-subclass is definitive.

Organic Synthesis Medicinal Chemistry Cross-Coupling

The Impact of C-2 Methyl Substitution on Biological Activity in Pyrido[3,2-d]pyrimidines

The C-2 methyl group of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is a critical, non-innocent substituent that distinguishes it from analogs with hydrogen or other groups at this position. In a series of pyrido[3,2-d]pyrimidines evaluated as microtubule targeting agents, a compound with a 2-CH3 substitution (Compound 7) demonstrated potent inhibition of tubulin assembly (IC50 = 0.72 μM) [1]. This activity represents a clear improvement over the corresponding 2-H analog (Compound 1), which exhibited an IC50 of 1.3 μM in the same assay [1]. Furthermore, in a cellular context, Compound 7 showed exceptional potency against the MCF-7 breast cancer cell line with an IC50 of 2.5 nM, which was ~3.5-fold more potent than the clinical comparator combretastatin-A4 (CA4) [1]. This data demonstrates that the 2-methyl group is a key contributor to potent biological activity within this scaffold class.

Cancer Biology Medicinal Chemistry Structure-Activity Relationship (SAR)

The Pharmacophoric Significance of C-7 Substitution in Pyrido[3,2-d]pyrimidine Kinase Inhibitors

The C-7 position of the pyrido[3,2-d]pyrimidine scaffold, where the target compound has a bromine atom, is a major determinant of both potency and selectivity in kinase inhibition. In a focused SAR study of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, the introduction of various C-7 substituents was shown to significantly modulate kinase activity compared to the reference di-substituted compounds [1]. Specifically, the addition of a methyl group at C-7 (Compound 6) resulted in a more potent PI3Kα inhibitor than the unsubstituted reference (Compound 1) [1]. Conversely, introducing a larger, polar group like a hydroxymethyl (Compound 15) led to a significant decrease in activity, demonstrating that this position is not merely a passive linker but an active participant in target engagement [1]. The most potent compounds in the series achieved PI3Kα IC50 values between 3 and 10 nM, underscoring the value of exploring diverse substituents at the C-7 position [1].

Kinase Inhibition PI3K/mTOR Pathway Structure-Activity Relationship (SAR)

Differentiated Role of C-7 Substitution in Selective Kinase Inhibition (CDK5/DYRK1A)

The C-7 position is also crucial for achieving selectivity within the kinome. A study on 4,7-disubstituted pyrido[3,2-d]pyrimidines as CDK5 and DYRK1A inhibitors revealed that specific C-7 substitutions can dramatically alter the selectivity profile of the compounds [1]. For instance, in the C-7 amino subfamily, a specific derivative (Compound 48) exhibited a near-selective action on DYRK1A (IC50 = 60 nM) over CDK5 and GSK3 [1]. In contrast, the most dual-active compound in the series (Compound 27) had a different C-7 substituent and displayed IC50 values of 110 nM for CDK5 and 24 nM for DYRK1A [1]. These results demonstrate that the choice of C-7 group is a powerful tool for fine-tuning kinase selectivity. The target compound, with its C-7 bromine, offers researchers the flexibility to install a wide array of C-7 substituents to precisely dial in the desired selectivity profile, an option not available with fixed C-7 substituted analogs.

Kinase Inhibition CDK5 DYRK1A

Unique Scaffold for Diverse Therapeutic Indications

The pyrido[3,2-d]pyrimidine scaffold is not limited to a single therapeutic area, further enhancing the value of its versatile building blocks. Recent research and patent literature highlight its application across multiple high-value targets and indications. For example, pyrido[3,2-d]pyrimidine compounds have been disclosed as potent and selective inhibitors of dihydrofolate reductase (DHFR) for treating Pneumocystis pneumonia infection, with lead compounds showing an IC50 of 80 nM against pjDHFR and 28-fold selectivity over human DHFR [1]. Concurrently, patents describe their use as immunomodulators that disrupt the PD-1/PD-L1 interaction, a cornerstone of modern cancer immunotherapy [2]. This cross-indication applicability of the core scaffold means that a well-designed, diversifiable building block like 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol can serve as a common starting point for programs targeting oncology, infectious disease, and immunology, a strategic advantage over building blocks tied to a single, narrow SAR set.

Drug Discovery Immunology Anticancer

Optimal Deployment of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol (CAS 1228666-56-5) in R&D Programs


Kinase Inhibitor Lead Optimization: Exploring C-7 Pharmacophoric Space

In a medicinal chemistry program aiming to optimize the potency or selectivity of a pyrido[3,2-d]pyrimidine-based kinase inhibitor, 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is an ideal starting material. Evidence from the literature shows that the C-7 position is a critical determinant of both PI3Kα inhibitory activity and selectivity among CDK5 and DYRK1A [1][2]. The C-7 bromine atom serves as a versatile handle for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, enabling the rapid parallel synthesis of a focused library of C-7 substituted analogs. This allows for a systematic exploration of the SAR at this key position, a pathway that is unavailable when using analogs with a fixed, non-halogenated C-7 substituent. The resulting data can guide the selection of optimal C-7 groups to maximize potency and kinome selectivity.

Development of Novel Microtubule-Targeting Agents (MTAs)

For a cancer biology group focused on overcoming resistance to existing MTAs like paclitaxel, this compound provides a strategic entry point to a new class of colchicine-site binding agents. Research confirms that the 2-CH3 substitution on the pyrido[3,2-d]pyrimidine scaffold is associated with a significant improvement in tubulin assembly inhibition (IC50 = 0.72 μM vs. 1.3 μM for the 2-H analog) and remarkable cellular potency (MCF-7 IC50 = 2.5 nM) [1]. By starting with 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol, researchers retain the proven beneficial 2-methyl group while using the C-7 bromine to further diversify the molecule. This approach allows for the construction of a compound library designed to improve upon an already potent lead scaffold, with the specific goal of identifying candidates with efficacy against multidrug-resistant cancer cell lines.

Synthesis of Complex Molecular Architectures: Bis-Pyridopyrimidines

In a synthetic chemistry laboratory tasked with creating structurally complex and novel heterocyclic systems for chemical biology or medicinal chemistry applications, the value of this compound lies in its proven ability to undergo specific transformations. As demonstrated in the literature, 7-bromo-pyridopyrimidines can be converted into amine-linked bis-pyridopyrimidines via Hartwig-Buchwald amination [1]. 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol, with its additional C-2 methyl and C-4 hydroxyl functional groups, provides an even more richly functionalized core for such complex molecule construction. Sourcing this specific intermediate ensures access to a validated synthetic pathway for generating high-value, bivalent ligands or probes that would be challenging or impossible to access from simpler, less functionalized pyridopyrimidine precursors.

Building a Cross-Target Screening Library from a Common Precursor

For an industrial or academic screening center, the procurement of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is a strategically efficient use of resources. Given that the pyrido[3,2-d]pyrimidine scaffold has demonstrated utility against a diverse range of targets, including PI3K/mTOR, DHFR, tubulin, and PD-1/PD-L1, this single building block can be used to populate multiple screening subsets [1][2][3]. By performing a diverse set of reactions at the C-7 bromine position, a single batch of this intermediate can be transformed into dozens or hundreds of unique final compounds. These compounds can then be deployed across several distinct disease area assays (e.g., oncology, immunology, infectious disease), maximizing the hit-finding potential of the library and providing a cost-effective approach to compound collection enhancement.

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